molecular formula C9H20ClN B13592606 3-(Pentan-3-yl)pyrrolidinehydrochloride

3-(Pentan-3-yl)pyrrolidinehydrochloride

Cat. No.: B13592606
M. Wt: 177.71 g/mol
InChI Key: MEALJCYOWIBSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pentan-3-yl)pyrrolidinehydrochloride is a chemical compound with the molecular formula C9H20ClN It is a hydrochloride salt form of 3-(pentan-3-yl)pyrrolidine, which is a derivative of pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentan-3-yl)pyrrolidinehydrochloride typically involves the reaction of pyrrolidine with 3-pentanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Pentan-3-yl)pyrrolidinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Pentan-3-yl)pyrrolidinehydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pentan-3-yl)pyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(Pentan-3-yl)pyrrolidinehydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound, which lacks the pentan-3-yl substituent.

    N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.

    3-(Pentyl)pyrrolidine: A similar compound with a pentyl group instead of a pentan-3-yl group.

The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

3-pentan-3-ylpyrrolidine;hydrochloride

InChI

InChI=1S/C9H19N.ClH/c1-3-8(4-2)9-5-6-10-7-9;/h8-10H,3-7H2,1-2H3;1H

InChI Key

MEALJCYOWIBSMS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1CCNC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.